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Cancer Trial Phase / Disease Control Rate Key Efficacy
) Comparator T
Type Design (DCR) Findings

| NRAS-mutated Cutaneous Melanoma [1] | Phase II, Randomized (N=194) | Dacarbazine (DTIC) |
Pimasertib: 33% (Investigator-evaluated) [1] DTIC: 16% (Investigator-evaluated) [1] | - ORR: 27% vs
14% (Pimasertib vs DTIC) [1]

e Median PFS: 13 vs 7 weeks [1] | | Borderline or Low-Grade Ovarian Cancer [2] | Phase I,
Randomized (N=65) | Pimasertib + SAR245409 (PI3Ki) | Pimasertib monotherapy: 47%
(Investigator-evaluated) [2] Pimasertib + SAR245409: 59% (Investigator-evaluated) [2] | - ORR: 13%
vs 28% (monotherapy vs combination) [2]

¢ No significant PFS difference between arms [2] | | Advanced Solid Tumours (Multiple types) [3] |
Phase Ib, Dose-escalation & Expansion (N=146) | Pimasertib + Voxtalisib (PISK/mTORI) |
Combination: 52% (46% had Stable Disease + 5% PR + 1% CR) [3] | - Limited anti-tumor activity
noted [3]

e Poor long-term tolerability [3] |

Detailed Experimental Protocols

Here are the methodologies for the key clinical trials cited above.
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Phase Il Trial in NRAS-mutated Melanoma (NCT01693068) [1]

e Objective: To compare the efficacy and safety of pimasertib versus dacarbazine (the then standard
of care).
¢ Patient Population: 191 treated patients with unresectable Stage llic or IV NRAS-mutated
cutaneous melanoma.
e Study Design: Patients were randomized in a 2:1 ratio to receive either:
o Pimasertib: 60 mg, orally, twice daily on a 21-day cycle.
o Dacarbazine: 1000 mg/m?, intravenously, on Day 1 of each 21-day cycle.
¢ Endpoints: The primary endpoint was investigator-assessed Progression-Free Survival (PFS).
Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Disease
Control Rate (DCR), and safety. Tumor response was assessed per RECIST 1.1 criteria.

Phase Il Trial in Borderline or Low-Grade Ovarian Cancer
(NCT01390818) [2]

e Objective: To compare the efficacy of pimasertib alone versus in combination with the PI3K inhibitor
SAR245409.
¢ Patient Population: 65 patients with previously treated, unresectable borderline or low-grade ovarian
cancer.
e Study Design: Patients were randomized to receive:
o Arm A: Pimasertib alone.
o Arm B: Pimasertib + SAR2454009.
¢ Endpoints: The primary endpoint was progression-free survival (PFS). Tumor response was
evaluated by investigators using RECIST 1.1.

Phase Ib Trial in Advanced Solid Tumours (NCT01390818) [3]

¢ Objective: To determine the maximum tolerated dose (MTD) and recommended Phase Il dose
(RP2D) of pimasertib in combination with voxtalisib.

¢ Patient Population: 146 patients with advanced solid tumors, including specific cohorts with tumors
harboring MAPK or PI3K pathway alterations.

e Study Design: The study included a dose-escalation phase using a "3 + 3" design, followed by a
dose-expansion phase.

e Dosing: The RP2D was established as pimasertib 60 mg and voxtalisib 70 mg, taken orally once
daily.
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e Endpoints: Primary endpoints were safety and tolerability. Antitumor activity (ORR, DCR) was a
secondary endpoint, assessed by RECIST 1.1.

Pimasertib's Mechanism of Action

The following diagram illustrates the targeted signaling pathway of pimasertib and the rationale for its

combination with PI3K/mTOR inhibitors.
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The diagram shows that pimasertib selectively inhibits MEK1/2, key proteins in the MAPK signaling
pathway, which is frequently dysregulated in cancers like NRAS-mutant melanoma [1] [4]. Inhibiting this
pathway suppresses the proliferation and survival of cancer cells. However, a known resistance mechanism is
the compensatory activation of the parallel PI3K/mTOR pathway [3]. This provides the rationale for
combining pimasertib with a PI3K/mTOR inhibitor (e.g., voxtalisib or SAR245409) to achieve dual

pathway inhibition and enhanced antitumor activity [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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